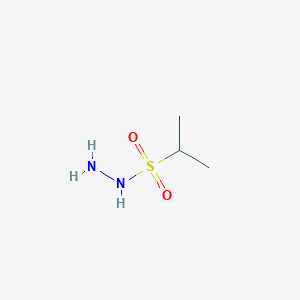
Propane-2-sulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-2-sulfonohydrazide (PSH) is an organic compound composed of a sulfonohydrazide group and a propane chain. It is a colorless, odorless, and water-soluble compound with a molecular weight of 134.17 g/mol. PSH is widely used in scientific research due to its unique properties, including its ability to act as a strong reducing agent and its low toxicity. This makes it an ideal choice for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Propane-2-sulfonohydrazide and its derivatives have been explored for their catalytic properties. A study by Ghorbani-Choghamarani and Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound related to this compound, as a novel and green catalyst for the formylation of alcohols and amines, demonstrating its potential in organic synthesis under mild conditions (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Chemical Reactions and Synthesis
Research by Zeid et al. (1987) focused on reactions of sultones, including propane-1,3-sultone, with hydrazine derivatives, leading to the formation of various sulphonic acids and sultams. This highlights the utility of this compound in synthesizing diverse chemical compounds (Zeid, Ismail, El‐Bary & Abdel‐Aziem, 1987).
Polymer Science
In the field of polymer science, this compound-related compounds have been studied for their potential applications. Yin et al. (2003) synthesized a novel sulfonated polyimide using a derivative of this compound, showing its effectiveness in creating high-performance membranes for fuel cells (Yin, Fang, Cui, Tanaka, Kita & Okamoto, 2003).
Energy Storage and Batteries
This compound derivatives have also been explored in energy storage applications. Xu, Li, and Lucht (2009) investigated the effect of propane sultone on the performance of anode and cathode materials in lithium-ion batteries, highlighting its role in enhancing the thermal stability of battery components (Xu, Li & Lucht, 2009).
Electrochemistry
Mao et al. (2016) demonstrated the use of a poly(zwitterionic liquids) functionalized with a this compound derivative for electrochemical detection of dopamine, showcasing its applicability in sensitive analytical techniques (Mao, Liang, Ji, Zhang, Pei, Zhang, Zhang, Hisaeda & Song, 2016).
Wirkmechanismus
Target of Action
Propane-2-sulfonohydrazide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .
Biochemical Pathways
As a sulfonamide derivative, it likely impacts the folic acid synthesis pathway . By inhibiting this pathway, this compound can disrupt bacterial DNA synthesis, thereby exerting its antibacterial effects .
Pharmacokinetics
The pharmacokinetic properties of a drug are crucial for its efficacy and safety . These properties determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
As a sulfonamide derivative, it likely exerts antibacterial effects by inhibiting bacterial dna synthesis . This inhibition is achieved by disrupting the folic acid synthesis pathway, which is essential for bacterial growth and replication .
Eigenschaften
IUPAC Name |
propane-2-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-3(2)8(6,7)5-4/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWKNOTVKJDDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75287-39-7 |
Source


|
| Record name | propane-2-sulfonohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

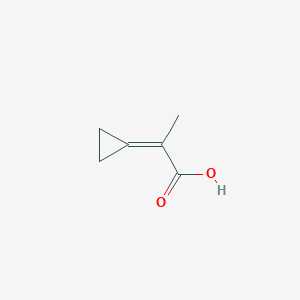

![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)
![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)
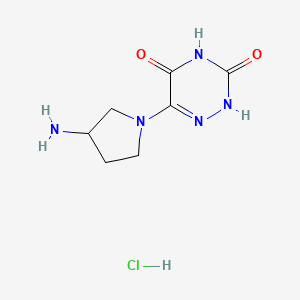
![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)


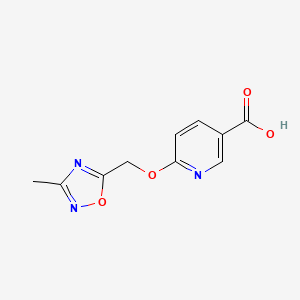
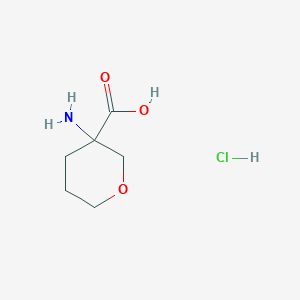
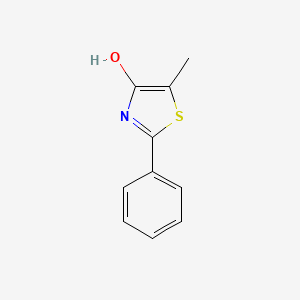
![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)